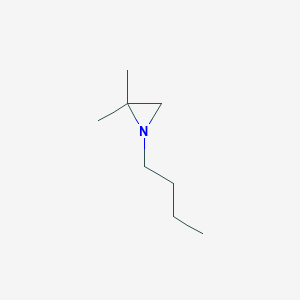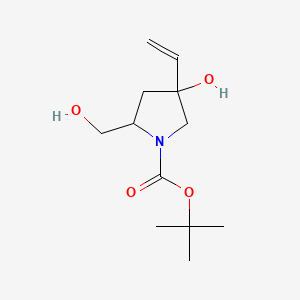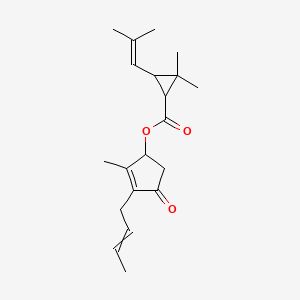![molecular formula C12H18O4 B13965701 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate CAS No. 97773-09-6](/img/structure/B13965701.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is known for its unique spiro structure, which consists of a 1,4-dioxaspiro[4.5]decane ring system attached to a propenoic acid ester group
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the reaction of 1,4-dioxaspiro[4.5]decane with propenoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale batch or continuous processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with molecular targets and pathways in biological systems . The ester group can undergo hydrolysis to release propenoic acid and the corresponding alcohol, which can then participate in various biochemical processes . The spiro structure may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: This compound has a similar spiro structure but with different substituents on the ester group.
1,4-Dioxaspiro[4.5]decane derivatives: These compounds share the spiro ring system but differ in the functional groups attached to the ring.
Propenoic acid esters: These compounds have the propenoic acid ester group but lack the spiro ring system.
The uniqueness of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester lies in its combination of the spiro ring system and the propenoic acid ester group, which imparts specific chemical and biological properties .
Propriétés
Numéro CAS |
97773-09-6 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-2-11(13)14-8-10-9-15-12(16-10)6-4-3-5-7-12/h2,10H,1,3-9H2 |
Clé InChI |
PBZQCLTYWHSQDF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1COC2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)


![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)





![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

